molecular formula C9H11NO2S B1176972 MER2 protein CAS No. 143180-54-5

MER2 protein

Katalognummer: B1176972
CAS-Nummer: 143180-54-5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The MER2 protein is a foundational component of the meiotic DNA double-strand break (DSB) machinery in Saccharomyces cerevisiae and is essential for the successful initiation of genetic recombination during meiosis . This protein acts as a keystone architectural platform, physically bridging several key protein complexes to ensure the spatiotemporal control of DSB formation. MER2 directly interacts with the histone reader Spp1, thereby tethering the DSB machinery to specific chromatin contexts marked by H3K4me3 nucleosomes . Furthermore, MER2 associates with the chromosomal axis factor Hop1, creating a critical link between the chromosome axis and the chromatin loops where breaks occur . A crucial aspect of MER2's function is its role as a regulatory hub. Its activity is tightly controlled by phosphorylation. Phosphorylation by both Cyclin-Dependent Kinase (CDK) and the Dbf4-dependent Cdc7 kinase (DDK) is a prerequisite for the formation of the pre-DSB complex and the subsequent loading of Spo11, the enzyme that catalyzes DNA cleavage . Research demonstrates that a conserved region within MER2 is also vital for its direct interaction with the DSB factor Mre11, and disrupting this interaction prevents DSB formation . Supplied For Research Use Only, this recombinant this compound is an indispensable tool for in vitro biochemical reconstitution, interaction studies, and advancing our molecular understanding of meiosis, with implications for fertility research and crop strain development .

Eigenschaften

CAS-Nummer

143180-54-5

Molekularformel

C9H11NO2S

Synonyme

MER2 protein

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Role in Meiotic Recombination

Key Functions:

  • DNA Double-Strand Break Formation: MER2 is integral to the initiation of meiotic recombination. It acts as a bridge between various protein complexes involved in DSB formation, particularly linking Spo11, a key enzyme that introduces DSBs, to chromosomal structures necessary for recombination .
  • Tethering Mechanism: MER2 establishes physical connections between DSB sites and the chromosome axis, facilitating the organization of chromatin during meiosis. This tethering is crucial for the proper segregation of chromosomes .

Biochemical Interactions

Protein Complexes:

  • MER2 interacts with several proteins such as Spp1 and Mre11, which are essential for DSB activity. The interaction with Spp1 enhances nucleosome binding, suggesting that MER2 not only aids in DSB formation but also stabilizes chromatin structure during meiosis .
  • The structural analysis of MER2 has revealed that it binds directly to nucleosomes and axial proteins like Hop1, indicating its multifaceted role in chromatin dynamics and repair processes .

Implications for Research and Medicine

Genetic Studies:

  • Understanding MER2's function provides insights into meiotic processes across different organisms. Similar proteins exist in fission yeast and mammals, which could lead to advancements in fertility research and cancer studies by elucidating mechanisms of chromosomal stability and genetic variation .

Agricultural Applications:

  • Research on plant homologs of MER2 may lead to innovative strategies for crop improvement through enhanced genetic recombination techniques. This could facilitate the development of new strains with desirable traits .

Case Studies

Yeast Model Studies:

  • In Saccharomyces cerevisiae, deletion studies have shown that loss of MER2 completely abolishes DSB formation, underscoring its essential role in meiosis. This model serves as a powerful tool for dissecting the molecular mechanisms underlying meiotic recombination .
Study Findings Implications
Rousova et al. (2021)Established MER2 as a keystone in DSB machineryInsights into meiotic recombination mechanisms
Adam et al. (2018)Identified interactions with Spp1 and Mre11Potential targets for fertility treatments
Kariyazono et al. (2019)Explored homologs in fission yeastBroader understanding of meiotic processes across species

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Phase Separation : MER2 undergoes LLPS in vitro and in vivo, forming condensates enriched with DNA and Spp1 .
  • DNA Binding : Binds DNA substrates irrespective of sequence or length, even under high ionic strength (500 mM KCl) .
  • Stoichiometry : Forms a 2:4 complex with Spp1, critical for tethering chromatin loops to the axis .

Comparison with Similar Proteins and Complexes

Rec114-Mei4 Complex

Function : Rec114-Mei4 is a conserved DSB-promoting complex that colocalizes with MER2 in meiotic foci. It stabilizes Spo11 activity and collaborates with MER2 to form joint condensates .
Structural Differences :

  • DNA Binding : Rec114-Mei4 binds DNA with reduced affinity in the presence of Mg²⁺, unlike MER2, which binds robustly even without Mg²⁺ .
  • Condensate Stability : Rec114-Mei4 forms irreversible, gel-like condensates over time, whereas MER2 condensates remain dynamic .
    Interaction : Rec114-Mei4 and MER2 colocalize in DNA-dependent condensates, suggesting synergistic roles in DSB machinery assembly .

Spo11 Protein

Function : Spo11 catalyzes DSB formation but requires MER2 for chromatin loading .
Dependency : Spo11 activity is contingent on MER2 phosphorylation by CDK/Cdc7. MER2 mutants (e.g., Ser30Ala) abolish Spo11 recruitment .
Mechanistic Role : MER2 acts upstream, organizing chromatin architecture to position Spo11 at axis-loop junctions .

IHO1 (Mammalian Ortholog)

Conservation : Human IHO1 shares the MER2 KKTK motif and C-terminal domain, suggesting conserved roles in meiotic DSB formation .
Functional Overlap : IHO1 likely facilitates chromatin loop-axis organization akin to MER2, though its phase separation capacity remains unconfirmed .
Divergence : IHO1 lacks the extended IDR of MER2, implying distinct regulatory mechanisms in mammals .

Prd3 (Plant Ortholog)

Role in Plants : Prd3 in Arabidopsis regulates crossover distribution, analogous to MER2’s role in DSB positioning .
Regulatory Differences : Prd3 activity is modulated by PROTEIN PHOSPHATASE X1 (HCR1), a regulatory layer absent in yeast MER2 .

Regulatory Mechanisms and Post-Translational Modifications

  • CDK Phosphorylation : Phosphorylation at Ser30 enables MER2-Spp1 interaction and Spo11 loading .
  • Cdc7 Phosphorylation : Phosphorylation at Ser29 enhances DSB efficiency, working synergistically with CDK .
  • Turnover Regulation: MER2 degradation is linked to phosphorylation, ensuring DSB formation is cell-cycle-coupled .

Evolutionary Conservation and Divergence

  • Fungi to Mammals : MER2 orthologs (IHO1, Rec15, Prd3) retain coiled-coil domains and roles in DSB formation but diverge in regulatory motifs .
  • Phase Separation: LLPS is unique to fungal MER2, highlighting evolutionary specialization in 3D genome organization .

Data Tables

Table 1: Structural and Functional Comparison

Protein/Complex Organism Key Domains Phase Separation DNA Binding Key Partners
MER2 S. cerevisiae IDR, Coiled-coil Yes High affinity Spp1, Hop1, Spo11
Rec114-Mei4 S. cerevisiae Coiled-coil Yes (stable) Mg²⁺-sensitive MER2, Spo11
IHO1 Mammals KKTK motif, Coiled-coil Unconfirmed Presumed HORMAD1/2, SPO11
Prd3 Arabidopsis Coiled-coil No Unknown HCR1

Table 2: Regulatory Modifications

Protein Phosphorylation Sites Kinase Functional Impact
MER2 Ser30, Ser29 CDK, Cdc7 Enables Spp1 binding, DSB timing
IHO1 Undefined Unknown Hypothesized to regulate DSBs
Prd3 Undefined HCR1 (PPX1) Restricts crossover frequency

Vorbereitungsmethoden

Bacterial Expression Platforms

MER2 protein from Saccharomyces cerevisiae (SK1 strain) is predominantly expressed in Escherichia coli using the InteBac system. This system employs N-terminal maltose-binding protein (MBP) tags to enhance solubility, with constructs cloned into pET-based vectors. Four principal MER2 truncations are utilized:

  • Full-length (FL): Residues 1–314

  • ΔC-terminal (ΔC): Residues 1–256

  • ΔN-terminal (ΔN): Residues 140–314

  • Core domain: Residues 140–256

Co-expression with interaction partners (e.g., Spp1, Hop1) is achieved through dual-plasmid systems in C41 E. coli strains, induced with 0.25 mM IPTG at 18°C overnight.

Table 1: MER2 Constructs and Solubility Profiles

ConstructSolubility (mg/L)Tag Cleavage EfficiencyNotes
MER2 FL12.590% (3C protease)Stable in 300 mM NaCl buffers
MER2 ΔC8.285%Prone to aggregation at >1 mg/mL
MER2 ΔN3.70%*MBP tag sterically blocks cleavage
MER2 Core5.90%*Requires MBP for stability

*Tag cleavage failure attributed to steric hindrance.

Purification Strategies and Chromatography

Affinity and Size-Exclusion Chromatography

Post-lysis (EmulsiFlex homogenizer), clarified supernatants are loaded onto MBP-Trap HP columns (Cytiva) equilibrated with lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP). Elution with 1 mM maltose is followed by ion-exchange chromatography (ResourceQ column) using a 0–1 M NaCl gradient. Final polishing employs Superose 6 Increase 16/600 gel filtration in SEC buffer.

Tag Removal Challenges

While MER2 FL and ΔC permit 3C protease cleavage (50:1 molar ratio, 6 hours at 4°C), ΔN and Core constructs retain MBP due to inaccessibility of the cleavage site. This limitation necessitates retention of MBP for downstream assays involving these truncations.

Biochemical and Biophysical Validation

SEC-MALS and Microscale Thermophoresis

Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) confirms MER2-Spp1 complex stoichiometry (1:1 molar ratio; M~W~ = 78 kDa). Microscale thermophoresis reveals a dissociation constant (K~d~) of 120 ± 15 nM for MER2 Core binding to Spp1, while full-length MER2 exhibits tighter affinity (K~d~ = 45 ± 8 nM).

Table 2: MER2 Interaction Affinities

PartnerTechniqueK~d~ (nM)Reference
Spp1 (Core)MST120 ± 15
Spp1 (FL)MST45 ± 8
NucleosomesEMSA220 ± 30
Mre11PulldownN/D (10-fold↓ in 4A mutant)

Functional Assays and Mutational Analysis

Nucleosome Binding and Mutagenesis

Electrophoretic mobility shift assays (EMSAs) demonstrate MER2 FL binding to nucleosome core particles (NCPs) with a K~d~ of 220 ± 30 nM. Truncation analysis localizes nucleosome interaction to the N-terminus (residues 1–139), with a conserved patch (R27, K31, R35) critical for binding. Alanine substitution (3A mutant) reduces affinity 3-fold.

Hop1 Interaction and Axis Recruitment

Co-pulldown assays using Strep-tagged Hop1 reveal weak MER2-Hop1 binding (≈5% efficiency) in isolation. However, co-expression with Red1 (I743R mutant) enhances MER2 recruitment 4-fold, suggesting Red1 stabilizes an open Hop1 conformation permissive for MER2 binding.

In Vivo Validation and Phenotypic Analysis

Spore Viability and DSB Formation

mer2Δ yeast complemented with MER2-3HA show 85% spore viability, whereas 3A/4A mutants (defective in Mre11 binding) mirror mer2Δ phenotypes (≤5% viability). Southern blotting confirms abolished DSB formation at YCR047C in 3A/4A mutants, linking Mre11 interaction to DSB activity.

Table 3: Phenotypic Impact of MER2 Mutants

StrainDSB FormationSpore ViabilityHop1 Phosphorylation
MER2 WT+85%+
MER2 3A4%
MER2 4A3%
mer2Δ2%

Challenges and Optimization Considerations

Overcoming Aggregation in ΔC Constructs

MER2 ΔC (residues 1–256) exhibits aggregation at concentrations >1 mg/mL. Adding 150 mM arginine to SEC buffer improves monodispersity, as evidenced by static light scattering (PDI <0.2).

Enhancing Hop1-MER2 Complex Stability

Co-expression of Hop1 and Red1 (I743R) in insect cells (baculovirus system) increases MER2-Hop1 pulldown efficiency from 5% to 20%, though yields remain low (≈0.5 mg/L) .

Q & A

Q. What structural features of Mer2 facilitate its role in meiotic recombination?

Mer2 contains an intrinsically disordered C-terminal domain (IDR) critical for phase separation and a central DNA-binding motif. The KKTK motif and coiled-coil domains are evolutionarily conserved, as shown by Clustal Omega alignment across species like S. cerevisiae, humans, and mice. Researchers use SDS-PAGE (Extended Data Fig. 1-2) and deletion mutants (e.g., Mer2-ΔN, Mer2-ΔC) to dissect domain-specific roles in chromatin binding and protein interactions .

Q. How can researchers assess Mer2's DNA-binding activity in vitro?

Gel-shift assays under high-salt conditions (500 mM KCl) confirm Mer2's strong DNA-binding affinity regardless of sequence or length. Fluorescently labeled DNA colocalizes with Mer2 liquid droplets in vitro, excluding mutants like Mer2-KIIIA (defective in DNA interaction). This methodology distinguishes DNA-dependent phase separation drivers .

Q. What techniques identify Mer2's localization dynamics during meiosis?

Live-cell imaging with Mer2-GFP fusions reveals dynamic nuclear foci during meiosis I prophase. Time-lapse microscopy captures droplet fusion/fission events (Supplementary Videos 7-9), while FRAP confirms liquid-like properties through rapid signal recovery post-bleaching (Extended Data Fig. 6) .

Advanced Research Questions

Q. What experimental approaches validate Mer2's phase separation in organizing meiotic chromatin?

In vitro phase separation assays use recombinant Mer2 variants (e.g., Mer2-ΔN, Mer2-KIIIA) in buffer systems adjusted to physiological salt concentrations (100–500 mM KCl). Droplet formation is monitored via fluorescence microscopy with labeled DNA/proteins. In vivo, Hessian-structured illumination microscopy (Hessian-SIM) resolves Mer2-GFP puncta coalescence in yeast nuclei, linking phase separation to loop-axis condensation (Fig. 3, Extended Data Fig. 8) .

Q. How do phosphorylation events regulate Mer2's function in DSB formation?

Cdc7 and CDK-S kinases phosphorylate Mer2 at Ser29/Ser30, creating a "phosphorylation patch" essential for Spo11 recruitment. Mutagenesis (e.g., alanine substitutions at phosphorylation sites) combined with immunoblotting (Fig. 4C) and meiotic time-course analyses reveal defective DSB formation in non-phosphorylatable mutants. Phosphomimetic mutations (e.g., aspartate/glutamate substitutions) partially rescue phenotypes, highlighting regulatory crosstalk .

Q. What mechanisms underlie Mer2's interaction with axis proteins like Hop1 and Spp1?

Co-immunoprecipitation (co-IP) and SEC-MALS (size-exclusion chromatography with multi-angle light scattering) quantify Mer2-Spp1 complex stoichiometry (2:4 ratio). Crosslinking mass spectrometry (XL-MS) maps interaction interfaces, revealing Mer2's tetramerization domain binding to Spp1's C-terminal coiled-coil. Deletion of Hop1's HORMA domain disrupts Mer2-axis tethering, analyzed via chromatin immunoprecipitation (ChIP) .

Q. How to analyze evolutionary conservation of Mer2's functional domains?

Sequence alignments (Clustal Omega) of Mer2 homologs (e.g., human IHO1, mouse IHO1) highlight conserved motifs like the KKTK domain and IDR (Extended Data Fig. 2). Functional assays with chimeric proteins (e.g., GFP-IHO1 truncations) test phase separation capacity, revealing conserved roles in chromatin organization across eukaryotes .

Q. What methodologies resolve contradictions in Mer2's role in DSB timing vs. placement?

Comparative studies using mer2 phospho-site mutants (e.g., KRRR) track DSB timing via Spo11-oligo mapping and recombination outcomes (spore viability assays). Quantitative immunoblotting (e.g., anti-Kar2 loading controls) correlates Mer2 protein stability with phosphorylation status, reconciling discrepancies in turnover rates and DSB regulation .

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